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Methyl 7-chloro-1H-indole-4-carboxylate

Cat. No.: B1365046
CAS No.: 503816-69-1
M. Wt: 209.63 g/mol
InChI Key: YMAVXLSGYDNOML-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

The indole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in the realm of organic and medicinal chemistry. Its presence in a multitude of natural products, pharmaceuticals, and agrochemicals underscores its profound biological and chemical importance. The unique electronic properties of the indole ring system, coupled with the reactivity of its various positions, make it a versatile template for the design and synthesis of novel bioactive molecules.

Indole derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This broad range of biological effects has cemented the indole nucleus as a critical pharmacophore in drug discovery programs. The ability to functionalize the indole ring at multiple positions allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, thereby enabling chemists to optimize its interaction with biological targets.

Overview of Carboxylate Functionalities in Bioactive Molecules

The carboxylate group is another ubiquitous feature in the world of bioactive molecules. As a functional group, it can exist as a carboxylic acid or one of its ester or amide derivatives. The presence of a carboxylate moiety can significantly influence a molecule's physicochemical properties, such as its acidity, polarity, and ability to engage in hydrogen bonding.

In a physiological environment, carboxylic acids are often ionized to their corresponding carboxylate anions. This negative charge can be crucial for a molecule's interaction with biological macromolecules, such as enzymes and receptors, through electrostatic interactions and hydrogen bonding. Furthermore, the carboxylate group can impact a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Ester derivatives, such as the methyl carboxylate in the title compound, are often employed as prodrugs, which can be hydrolyzed in vivo to release the active carboxylic acid.

Rationale for Research on Substituted Indole Carboxylates: Focusing on Methyl 7-chloro-1H-indole-4-carboxylate

The strategic combination of an indole scaffold with a carboxylate functionality gives rise to the class of indole carboxylates, molecules of significant interest in chemical research. The specific placement of substituents on the indole ring can dramatically alter the molecule's biological activity and chemical reactivity.

This compound is a prime example of a strategically substituted indole carboxylate. The presence of a chlorine atom at the 7-position and a methyl carboxylate group at the 4-position introduces specific electronic and steric features. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the indole ring, while the methyl carboxylate group provides a handle for further chemical modifications and can modulate the compound's interaction with biological targets.

A practical and scalable synthesis of this compound has been reported, highlighting its accessibility as a valuable building block for chemical libraries. nih.govfigshare.comacs.org This synthetic accessibility, coupled with its potential as a key pharmacophore, provides a strong rationale for its investigation in drug discovery and development programs. nih.govfigshare.comacs.org The exploration of this and other substituted indole carboxylates continues to be a fertile ground for the discovery of novel chemical entities with therapeutic potential.

Chemical and Physical Properties

The specific arrangement of functional groups in this compound dictates its unique chemical and physical characteristics.

Property Value
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 210.63 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents such as methanol (B129727), ethyl acetate (B1210297), and dichloromethane (B109758).

Spectroscopic Data

Reference Data for Methyl 1H-indole-4-carboxylate:

Spectroscopic Technique Key Features
¹H NMR Characteristic peaks for the indole ring protons and the methyl ester protons.
¹³C NMR Resonances corresponding to the carbon atoms of the indole ring and the carboxylate group.
Mass Spectrometry Molecular ion peak corresponding to the compound's molecular weight.

Research and Applications

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its utility as a "diversity generating element" has been highlighted in the chemical literature, indicating its role in the creation of libraries of compounds for high-throughput screening in drug discovery. nih.govfigshare.comacs.org

The chlorinated indole scaffold is a key feature in various biologically active compounds. The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of targeted molecules in medicinal chemistry research. For instance, the indole-4-carboxylate moiety is a known pharmacophore that can be further elaborated to interact with specific biological targets.

Synthesis of this compound

A practical and efficient synthesis of this compound has been developed, allowing for its preparation on a multi-gram scale without the need for chromatographic purification. nih.govfigshare.comacs.org This robust synthetic route has made the compound more accessible for research purposes.

The synthesis typically involves a multi-step sequence starting from readily available starting materials. Key steps often include the formation of the indole ring system through established methods, followed by the introduction of the chloro and methyl carboxylate functionalities at the desired positions. The scalability of the synthesis is a significant advantage, as it enables the production of sufficient quantities of the compound for further investigation and use as a chemical building block. biosolveit.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO2 B1365046 Methyl 7-chloro-1H-indole-4-carboxylate CAS No. 503816-69-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-chloro-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)7-2-3-8(11)9-6(7)4-5-12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAVXLSGYDNOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434158
Record name Methyl 7-chloro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503816-69-1
Record name Methyl 7-chloro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Methyl 7 Chloro 1h Indole 4 Carboxylate

Precursor Synthesis and Functionalization Pathways

The successful construction of the target indole (B1671886) hinges on the efficient preparation of appropriately substituted benzene (B151609) ring precursors. These intermediates must contain the necessary chloro, amino (or a precursor), and methyl carboxylate groups in the correct orientation to facilitate the final indole ring formation.

Synthesis of Key Halogenated Anilines and Malonates

A crucial precursor for several synthetic routes is Methyl 3-amino-4-chlorobenzoate. Its synthesis is typically a multi-step process beginning from more common starting materials like p-chlorobenzoic acid.

A common pathway involves three main transformations:

Nitration: The process begins with the electrophilic nitration of p-chlorobenzoic acid. Using a mixture of nitric acid and sulfuric acid, a nitro group is introduced onto the benzene ring. The chloro group is an ortho-, para-director, but the carboxylic acid is a meta-director. In this case, nitration occurs ortho to the chloro group (and meta to the carboxylic acid), yielding 4-chloro-3-nitrobenzoic acid. guidechem.com

Esterification: The resulting nitro-substituted carboxylic acid is then converted to its methyl ester. This is commonly achieved through Fischer esterification, where the acid is refluxed in methanol (B129727) with a catalytic amount of strong acid, such as sulfuric acid (H₂SO₄), to produce Methyl 4-chloro-3-nitrobenzoate in high yield. nih.gov An alternative method involves using acetyl chloride and triethylamine (B128534) in methanol. chemicalbook.com

Reduction: The final step in forming the key aniline (B41778) is the reduction of the nitro group. This transformation can be accomplished using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst, or chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). sciencemadness.org This step selectively reduces the nitro group without affecting the ester or chloro substituents, affording the target precursor, Methyl 3-amino-4-chlorobenzoate.

A summary of this synthetic pathway is presented in the table below.

StepStarting MaterialReagentsProductTypical Yield
1p-Chlorobenzoic acidHNO₃, H₂SO₄4-Chloro-3-nitrobenzoic acid>90%
24-Chloro-3-nitrobenzoic acidMethanol, H₂SO₄ (cat.)Methyl 4-chloro-3-nitrobenzoate~85-92%
3Methyl 4-chloro-3-nitrobenzoateH₂, Pd/C or Sn/HClMethyl 3-amino-4-chlorobenzoateQuantitative

While the prompt mentions malonates, established high-yield syntheses for this specific target compound predominantly rely on the halogenated aniline precursor described above rather than pathways involving malonate derivatives.

Preparations of Substituted Phenylhydrazines for Indole Annulation

For the Fischer indole synthesis, the corresponding phenylhydrazine (B124118) is an essential starting material. The key intermediate, (2-chloro-5-methoxycarbonylphenyl)hydrazine, is synthesized from the aniline precursor, Methyl 3-amino-4-chlorobenzoate. The standard method for this conversion involves two sequential steps:

Diazotization: The primary aromatic amine of Methyl 3-amino-4-chlorobenzoate is converted into a diazonium salt. This is achieved by treating the aniline with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.

Reduction: The diazonium salt is then immediately reduced to the corresponding hydrazine (B178648). A common and effective reducing agent for this purpose is an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or stannous chloride (SnCl₂). google.com This reduction carefully converts the diazonium group (-N₂⁺) into the hydrazine moiety (-NHNH₂), yielding (2-chloro-5-methoxycarbonylphenyl)hydrazine, often isolated as its hydrochloride salt.

Esterification Protocols for Carboxylate Formation

The introduction of the methyl carboxylate group is a critical functionalization step. As detailed in section 2.1.1, the most efficient strategy is to introduce the ester group early in the synthetic sequence. The Fischer esterification of 4-chloro-3-nitrobenzoic acid is a robust and scalable method. nih.gov

The mechanism of Fischer esterification involves the following key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by the alcohol (methanol) on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water as a leaving group, reforming the carbonyl double bond.

Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.

This reaction is an equilibrium process. To drive the reaction to completion, an excess of the alcohol (methanol) is typically used as the solvent, and dehydrating conditions can be employed. nih.gov

Classical and Modern Approaches to Indole Core Construction for Methyl 7-chloro-1H-indole-4-carboxylate

With the necessary precursors in hand, the indole core can be constructed using several well-established or modern catalytic methods.

Fischer Indole Synthesis Adaptations and Modifications

The Fischer indole synthesis is a venerable and widely used method for constructing the indole nucleus. wikipedia.orgbyjus.com Discovered in 1883, the reaction involves the acid-catalyzed thermal cyclization of an arylhydrazine with an aldehyde or ketone. nih.gov

To synthesize this compound, the prepared (2-chloro-5-methoxycarbonylphenyl)hydrazine would be reacted with a suitable carbonyl compound that can provide the C2 and C3 atoms of the indole ring without adding substituents. A suitable reactant would be a glyoxal (B1671930) equivalent or pyruvic acid followed by decarboxylation.

The generally accepted mechanism proceeds through several stages:

Hydrazone Formation: The phenylhydrazine condenses with the carbonyl compound to form a phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes an irreversible wikipedia.orgwikipedia.org-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond.

Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by a nucleophilic attack of the aniline nitrogen onto an imine carbon to form a five-membered ring.

Ammonia (B1221849) Elimination: Finally, the elimination of a molecule of ammonia from the cyclized intermediate, driven by the formation of the stable aromatic indole ring, yields the final product. byjus.com

A significant challenge in the Fischer synthesis of substituted indoles is controlling the regioselectivity of the cyclization. For a meta-substituted phenylhydrazine like (2-chloro-5-methoxycarbonylphenyl)hydrazine, cyclization can theoretically occur towards either of the ortho positions, potentially leading to a mixture of 4,7- and 5,7-disubstituted indoles. The specific reaction conditions and the steric and electronic nature of the substituents influence the outcome.

Larock Indole Synthesis and Palladium-Catalyzed Cyclizations

The Larock indole synthesis is a powerful and versatile modern method that utilizes palladium catalysis to construct the indole ring from an o-haloaniline and an alkyne. wikipedia.orgsynarchive.com This heteroannulation reaction offers excellent control over regioselectivity and tolerates a wide range of functional groups. ub.edu

To apply this method to the synthesis of this compound, a specifically substituted aniline precursor, such as Methyl 3-amino-4-chloro-2-iodobenzoate, would be required. The alkyne partner would need to be simple, such as trimethylsilylacetylene, to furnish the unsubstituted C2 and C3 positions of the indole ring.

The catalytic cycle for the Larock indole synthesis is well-established:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming an arylpalladium(II) species.

Alkyne Coordination and Insertion: The alkyne coordinates to the arylpalladium(II) complex and subsequently undergoes migratory insertion into the aryl-palladium bond. This step is typically regioselective, with the bulkier alkyne substituent orienting itself away from the aryl group. ub.edunih.gov

Intramolecular Aminopalladation: The aniline nitrogen atom attacks the newly formed vinylpalladium intermediate in an intramolecular fashion, leading to cyclization and the formation of a six-membered palladacycle.

Reductive Elimination: The cycle concludes with the reductive elimination of the indole product, regenerating the Pd(0) catalyst. wikipedia.org

This palladium-catalyzed approach provides a highly convergent and regiochemically predictable route to complex indoles that can be difficult to access through classical methods like the Fischer synthesis.

MethodKey PrecursorsCatalyst/ReagentsKey AdvantagesPotential Challenges
Fischer Indole SynthesisArylhydrazine, Aldehyde/KetoneBrønsted or Lewis Acid (e.g., HCl, ZnCl₂)Classical, robust, readily available starting materialsRegioselectivity issues with meta-substituted hydrazines
Larock Indole Synthesiso-Haloaniline, AlkynePalladium Catalyst (e.g., Pd(OAc)₂)High regioselectivity, broad functional group toleranceRequires synthesis of di-halogenated precursors, cost of catalyst

Heck and Sonogashira Reaction-Based Indole Syntheses

Palladium-catalyzed cross-coupling reactions, particularly the Heck and Sonogashira reactions, are pivotal in forming the carbon-carbon bonds necessary for the indole scaffold. nih.govresearchgate.net These methods offer a modular approach to synthesizing highly substituted indoles from readily available precursors.

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.net In the context of indole synthesis, this typically involves an ortho-haloaniline derivative. The reaction proceeds via a catalytic cycle involving a palladium complex and a copper co-catalyst. mdpi.comnih.gov For instance, a 2-iodoaniline (B362364) derivative can be coupled with a suitable terminal alkyne, followed by an intramolecular cyclization (aminopalladation) and reductive elimination to furnish the indole ring. organic-chemistry.orgacs.org This domino process allows for the rapid assembly of complex indoles in a single pot. organic-chemistry.org The versatility of this reaction allows for the introduction of various substituents at the 2- and 3-positions of the indole core. acs.org

The Heck reaction , another palladium-catalyzed process, involves the reaction of an unsaturated halide with an alkene. beilstein-journals.org For indole synthesis, an intramolecular Heck cyclization is a common strategy. An appropriately substituted N-allyl-ortho-haloaniline can undergo cyclization to form an indoline, which can then be oxidized to the corresponding indole. nih.gov A cascade process involving an initial ortho-amination followed by an ipso-Heck cyclization has also been developed for the synthesis of C3,C4-disubstituted indoles. nih.gov

While specific examples detailing the synthesis of this compound using these exact named reactions are not prevalent in the provided search results, the principles are broadly applicable. A practical, large-scale synthesis of this compound has been reported, which likely involves palladium-catalyzed steps for C-C or C-N bond formation, underscoring the importance of such methodologies. figshare.comnih.govacs.org

Green Chemistry Principles and Sustainable Synthesis Route Design

The integration of green chemistry principles into synthetic methodologies is crucial for developing environmentally benign processes. yale.edu For indole synthesis, this involves strategies aimed at reducing waste, minimizing energy consumption, and using less hazardous substances. yale.edursc.org

Key green chemistry approaches applicable to indole synthesis include:

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating. tandfonline.comnih.govnewhaven.edu This technique is particularly valuable for metal-mediated cyclizations in indole synthesis. nih.gov Microwave-assisted organic synthesis (MAOS) is considered an invaluable and environment-friendly technique for medicinal chemistry. nih.govresearchgate.net

Use of Greener Solvents : Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water or ionic liquids is a core principle of green chemistry. researchgate.net Some indole syntheses have been successfully developed in water, which is a significant advancement over methods requiring organic solvents like benzene or acetonitrile (B52724). researchgate.net Solvent-free, solid-state reactions under microwave irradiation also represent a highly sustainable approach. organic-chemistry.org

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms from the starting materials. rsc.org This approach aligns with the principles of atom economy and waste prevention. rsc.orgrsc.org An innovative MCR approach to assemble the indole core from anilines, glyoxal dimethyl acetal, formic acid, and isocyanides has been developed, which proceeds under mild, metal-free conditions in ethanol (B145695). rsc.orgrsc.org

Catalysis : The use of catalytic reagents is superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused. yale.edu Palladium-catalyzed reactions, while using a heavy metal, are highly efficient, and modern approaches focus on using very low catalyst loadings and developing recyclable catalyst systems.

These principles guide the design of sustainable routes for complex molecules like this compound, aiming to make their production more efficient and environmentally responsible.

Optimization of Reaction Conditions and Yields for this compound

Optimizing reaction parameters is essential to maximize the yield and purity of the target compound while minimizing costs and environmental impact. beilstein-journals.org This involves a systematic study of how variables such as solvent, temperature, catalyst, and pressure affect the reaction outcome.

Solvent Selection and Effects on Reaction Outcomes

The choice of solvent can profoundly influence reaction rates, selectivity, and yields. In palladium-catalyzed cross-coupling reactions, polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (B95107) (THF) are commonly employed. For example, in a palladium-catalyzed cyclization to form 2-methyl-1H-indole-3-carboxylate derivatives, DMF was found to be an effective solvent. mdpi.com The selection of a solvent is often a balance between reactant solubility, reagent stability, and the desired reaction temperature. In the context of green chemistry, exploring water as a reaction medium, sometimes mixed with a co-solvent like methanol, has proven successful for certain indole syntheses. organic-chemistry.org

ParameterSolventObservation
Solubility Polar Aprotic (e.g., DMF, THF)Generally good solubility for organometallic reagents and organic substrates.
Reaction Rate DMFOften promotes palladium-catalyzed reactions, leading to good yields. mdpi.com
Green Aspect WaterEnvironmentally benign, but may require co-solvents or specific catalysts for efficiency. researchgate.netorganic-chemistry.org
Alternative Solvent-FreeEliminates solvent waste, often used with microwave irradiation. organic-chemistry.org

Temperature Control and Reaction Kinetics

Temperature is a critical parameter that governs reaction kinetics. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts or decomposition of reactants and products. For many indole syntheses, temperatures can range from ambient to elevated reflux conditions. nih.gov For instance, some indole production processes are optimal around 50-55°C, as higher temperatures can impair the synthesis. nih.govplos.org Microwave-assisted synthesis allows for rapid and uniform heating to a precise temperature, which can significantly shorten reaction times from hours to minutes and improve yields. tandfonline.commdpi.com

MethodTemperature RangeEffect on KineticsPotential Issues
Conventional Heating Ambient to 120°C+Rate increases with temperature.Long reaction times, byproduct formation at high temperatures. newhaven.edumdpi.com
Microwave Irradiation 60°C - 160°CRapid heating leads to dramatic rate acceleration. tandfonline.commdpi.comRequires specialized equipment.
Cryogenic Conditions 0°C or belowUsed for controlling selectivity in sensitive steps.Slower reaction rates. mdpi.com

Catalyst Selection, Loading, and Ligand Effects

In palladium-catalyzed syntheses, the choice of the palladium source, its oxidation state, the catalyst loading, and the associated ligands are paramount for success.

Catalyst : Common palladium sources include Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govmdpi.com For Sonogashira reactions, a co-catalyst, typically a copper(I) salt like CuI, is also essential. nih.gov

Loading : Catalyst loading is typically kept low (e.g., 1-10 mol%) to minimize cost and residual metal contamination in the final product. mdpi.comacs.org

Ligands : Ligands, such as phosphines (e.g., triphenylphosphine (B44618) (PPh₃), XPhos), stabilize the palladium center and modulate its reactivity and selectivity. mdpi.comacs.org The choice of ligand can be critical; for example, using X-Phos as a ligand in a Sonogashira-Cacchi domino reaction for indole synthesis significantly improved the product-to-byproduct ratio. acs.org

Catalyst SystemTypical LoadingLigandApplication
Pd(OAc)₂ / Cu(OAc)₂10 mol % PdNone specifiedOxidative cyclization for indole-3-carboxylates. mdpi.com
Pd(PPh₃)₄ / CuI2.5 mol % PdPPh₃Sonogashira coupling for azaindole synthesis. nih.gov
Pd/C / ZnCl₂10% Pd/CPPh₃Sonogashira coupling/cyclization. mdpi.com
Pd(OAc)₂5 mol %X-PhosSonogashira-Cacchi domino reaction. acs.org

Pressure and Microwave-Assisted Synthesis Enhancements

As previously discussed, microwave-assisted synthesis is a key technology for enhancing indole synthesis. By using sealed vessels, microwave reactors can safely reach temperatures and pressures above the normal boiling point of the solvent, leading to dramatic accelerations in reaction rates. newhaven.edu For example, a palladium-catalyzed cyclization that required 16 hours at 80°C with conventional heating was completed in 3 hours at 60°C under microwave irradiation, with an improved yield from 89% to 94%. mdpi.com

The use of high pressure in sealed vessels is an inherent part of microwave-assisted chemistry, but pressure can also be an independent variable to influence reaction outcomes, particularly for reactions involving gaseous reagents or where the transition state has a smaller volume than the reactants. Conductively heated sealed-vessel reactors offer a similar advantage to microwave reactors and are considered a green chemistry tool. newhaven.edu

Purification and Isolation Techniques for this compound

While the aforementioned synthetic strategy is designed to produce this compound in a highly pure form without chromatography, the following sections detail standard purification techniques that are generally applicable to indole derivatives. acs.orgnih.govfigshare.com These methods are crucial for the removal of impurities in syntheses where high purity is not directly achieved.

Chromatographic Separation Methods (Column, HPLC)

Chromatographic methods are powerful techniques for the purification of indole compounds by separating the target molecule from unreacted starting materials, reagents, and byproducts based on differential partitioning between a stationary phase and a mobile phase.

Column Chromatography:

Flash column chromatography is a commonly used technique for the purification of indole derivatives on a laboratory scale. The choice of stationary and mobile phases is critical for effective separation.

Stationary Phase: Silica (B1680970) gel (SiO₂) is the most common stationary phase for the purification of indole esters due to its polarity and effectiveness in separating compounds of varying polarities.

Mobile Phase (Eluent): A mixture of a nonpolar solvent and a more polar solvent is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity. Common solvent systems for indole derivatives include gradients of ethyl acetate in hexane (B92381) or dichloromethane (B109758) in cyclohexane. The optimal eluent composition is usually determined by preliminary analysis using thin-layer chromatography (TLC).

Table 1: Representative Solvent Systems for Column Chromatography of Indole Derivatives

Eluent SystemCompound Type
Hexane / Ethyl AcetateGeneral indole esters
Cyclohexane / DichloromethaneFunctionalized indoles

High-Performance Liquid Chromatography (HPLC):

HPLC is a high-resolution chromatographic technique used for both analytical and preparative-scale purification of indole compounds. Reversed-phase HPLC is particularly well-suited for the separation of substituted indole derivatives. nih.gov

Stationary Phase: C18 (octadecylsilyl) bonded silica is a common choice for the reversed-phase separation of organic molecules like indole esters.

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile or methanol, is used. sielc.com The mobile phase is often acidified with a small amount of an acid like formic acid or phosphoric acid to improve peak shape and resolution by suppressing the ionization of acidic or basic functional groups. nih.govsielc.com Separation is achieved by gradient elution, where the proportion of the organic solvent is increased over time.

Table 2: Typical HPLC Conditions for Indole Derivatives

ParameterCondition
ColumnC18 Reverse Phase
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
DetectionUV (typically at 254 nm or 280 nm)

Recrystallization and Precipitation Protocols

Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the crude solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution.

The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For indole derivatives, a variety of solvent systems can be employed.

Single-Solvent Recrystallization: Solvents like ethanol or methanol can be effective for recrystallizing moderately polar indole compounds.

Mixed-Solvent Recrystallization: A common technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated to redissolve the solid and cooled slowly to induce crystallization. Common mixed-solvent systems for indole derivatives include methanol/water, ethanol/water, and hexane/ethyl acetate. researchgate.netrochester.edu For instance, crude indole has been successfully purified by recrystallization from a mixed solvent of methanol and water at 0°C. researchgate.net

Precipitation is a related technique where a rapid formation of a solid occurs from a solution, often by adding a non-solvent. While faster than recrystallization, it may be less selective in excluding impurities.

Table 3: Common Solvents for Recrystallization of Indole Derivatives

Solvent/Solvent SystemComments
Ethanol (EtOH)A general-purpose solvent for minor impurities. rochester.edu
Methanol / WaterEffective for inducing crystallization of polar compounds. researchgate.net
n-Hexane / Ethyl Acetate (EA)A versatile system for compounds of intermediate polarity. rochester.edu
n-Hexane / AcetoneAnother effective general mixture. rochester.edu

Chemical Reactivity and Derivatization of Methyl 7 Chloro 1h Indole 4 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

Electrophilic aromatic substitution (EAS) on the indole ring of Methyl 7-chloro-1H-indole-4-carboxylate is a challenging but feasible process. The C4-ester group deactivates the entire ring system towards electrophiles through its negative inductive (-I) and mesomeric (-M) effects. The C7-chloro group further deactivates the ring via its inductive effect. Despite this deactivation, the pyrrole (B145914) moiety remains the more electron-rich portion of the bicyclic system, and electrophilic attack is anticipated to occur preferentially at the C3 position, the typical site of reaction for indoles.

Halogenation Studies (Bromination, Iodination) and Regioselectivity

The halogenation of this compound is expected to proceed with high regioselectivity at the C3 position. Reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) are commonly employed for the halogenation of indoles under mild conditions. Given the deactivating nature of the substituents, slightly more forcing conditions or longer reaction times may be necessary compared to unsubstituted indole. The reaction proceeds via the typical mechanism of electrophilic aromatic substitution, where the indole's C2-C3 double bond attacks the electrophilic halogen species.

For instance, studies on the bromination of substituted 3-methylindoles have shown that the reaction pathway (free radical vs. electrophilic) and regioselectivity can be controlled by the choice of reagents and the nature of substituents on the indole ring acs.org. For NH-free indoles, electrophilic substitution at the benzene (B151609) ring positions is generally disfavored unless the C3 position is blocked.

Table 1: Representative Conditions for Electrophilic Halogenation of Indole Scaffolds

ElectrophileReagent(s)SolventTypical Position of Attack
Br+N-Bromosuccinimide (NBS)DMF or CH2Cl2C3
I+N-Iodosuccinimide (NIS)Acetonitrile (B52724) or DMFC3
I+I2 / aq. KIaq. NaOHC3

Nitration and Sulfonation Patterns

Nitration of indoles can be achieved using various nitrating agents. Traditional methods using strong acids like nitric acid and sulfuric acid can lead to degradation of the acid-sensitive indole ring. Milder, non-acidic methods are therefore preferred. Research has demonstrated that a combination of ammonium tetramethylnitrate and trifluoroacetic anhydride can generate trifluoroacetyl nitrate, an effective electrophilic nitrating agent for a variety of indoles nih.govrsc.org. These methods show high regioselectivity for the C3 position nih.govrsc.org. Studies have shown that 7-substituted indoles are compatible with these conditions, affording the corresponding 3-nitroindole derivatives in good yields nih.gov. Therefore, this compound is expected to yield Methyl 7-chloro-3-nitro-1H-indole-4-carboxylate under these conditions.

Sulfonation of indoles typically occurs at the C3 position using reagents like sulfur trioxide-pyridine complex in pyridine. This reagent is mild and suitable for the acid-sensitive indole nucleus. The reaction is generally reversible.

Friedel-Crafts Acylation and Alkylation Potential

Friedel-Crafts reactions are highly sensitive to the electronic nature of the aromatic substrate. The significant deactivation of the indole ring in this compound by the C4-ester group presents a considerable challenge for both Friedel-Crafts acylation and alkylation. These reactions typically require a Lewis acid catalyst, which can complex with the indole nitrogen, further deactivating the ring.

Despite these challenges, if the reaction were to proceed, it would be highly regioselective for the C3 position nih.govresearchgate.net. Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid, would yield a 3-acylindole. However, achieving this transformation may require stronger Lewis acids or higher temperatures, which could risk substrate decomposition mdpi.com. The development of milder catalysts, such as metal triflates, has improved the scope of indole acylation mdpi.com. Friedel-Crafts alkylation of electron-deficient indoles has been developed but remains a synthetic challenge acs.orgacs.org.

Nucleophilic Substitution at the 7-Chloro Position

The chlorine atom at the C7 position of the indole ring is attached to an sp²-hybridized carbon and is generally unreactive toward classical nucleophilic aromatic substitution (SNAr) reactions. Such reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. Consequently, derivatization at this position is almost exclusively achieved through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Stille)

Palladium-catalyzed cross-coupling reactions provide powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds at the C7 position.

The Suzuki-Miyaura coupling is a widely used reaction to form new C-C bonds by coupling the aryl chloride with an organoboron reagent (boronic acid or ester) libretexts.org. Research has shown that chloroindoles are excellent substrates for this reaction, often proceeding with low catalyst loadings and providing high yields of the coupled products nih.gov. The reaction is tolerant of a wide range of functional groups. For this compound, a Suzuki coupling would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C7 position. Similar successful couplings have been reported for the C7 position of related heterocycles like indazoles researchgate.net.

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides wikipedia.orgrug.nllibretexts.org. This reaction couples the 7-chloroindole with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand (e.g., XPhos, SPhos), and a base rug.nl. It allows for the formation of a C-N bond, providing access to 7-aminoindole derivatives, which are important pharmacophores. The reaction is known for its broad substrate scope and functional group tolerance acsgcipr.org.

The Stille coupling utilizes an organotin reagent as the coupling partner to form C-C bonds libretexts.orgorganic-chemistry.orgwikipedia.org. While highly effective, the toxicity of the organostannane reagents is a significant drawback. The reaction is catalyzed by palladium and can couple the 7-chloro position with a variety of organic groups, including alkyl, vinyl, aryl, and alkynyl stannanes. Modern advancements with specialized ligands have enabled the coupling of less reactive aryl chlorides under milder conditions orgsyn.org.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

Reaction NameCoupling PartnerCatalyst / LigandBaseSolvent
Suzuki-MiyauraR-B(OH)2Pd(OAc)2 / XPhos or SPhosK3PO4 or K2CO3Dioxane/H2O or Toluene
Buchwald-HartwigR1R2NHPd2(dba)3 / XPhos or BINAPNaOtBu or Cs2CO3Toluene or Dioxane
StilleR-Sn(Alkyl)3Pd(PPh3)4 or PdCl2(PPh3)2(Often not required)Toluene or DMF

Copper-Catalyzed Amination and Arylation

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, serve as a valuable alternative to palladium-based methods, particularly for forming C-N, C-O, and C-S bonds.

Copper-catalyzed amination allows for the coupling of the 7-chloro position with various nitrogen nucleophiles, including amines, amides, and heterocyles nih.govsemanticscholar.org. While traditional Ullmann conditions require high temperatures, modern protocols often employ ligands such as 1,10-phenanthroline or diamines, which facilitate the reaction under significantly milder conditions. These methods are often complementary to palladium-catalyzed systems and can be more cost-effective beilstein-journals.orgnih.gov.

Similarly, copper-catalyzed arylation can be used to form biaryl linkages by coupling the 7-chloroindole with other aromatic compounds, although this application is less common than C-N bond formation.

Direct Nucleophilic Displacement with Amine and Thiol Nucleophiles

While the chlorine atom on the indole ring is generally unreactive towards typical nucleophilic aromatic substitution, its reactivity can be enhanced in the presence of a palladium catalyst. Conditions can be established for the Pd-catalyzed elaboration of this "diversity generating element" acs.orgnih.gov. This approach is crucial for creating analogues and derivatives for structure-activity relationship (SAR) studies in drug discovery.

The C-Cl bond at the 7-position of the indole ring is not typically susceptible to direct displacement by amine or thiol nucleophiles under standard conditions. Such reactions usually require activation, for instance, through transition-metal catalysis (e.g., Buchwald-Hartwig amination). The electron-rich nature of the indole ring system disfavors classical nucleophilic aromatic substitution (SNAr) reactions. Research literature primarily focuses on derivatization at other positions of the molecule rather than direct displacement of the 7-chloro substituent by amines or thiols.

ReactantNucleophileConditionsProductReference
This compoundVarious Amines/ThiolsPd-catalysis (e.g., Buchwald-Hartwig conditions)Methyl 7-(amino/thio)-1H-indole-4-carboxylate acs.org

Transformations Involving the Carboxylate Ester Functionality

The methyl ester group at the 4-position is a primary site for chemical modification, allowing for the introduction of a wide array of functional groups.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 7-chloro-1H-indole-4-carboxylic acid, under either acidic or basic conditions youtube.com. Base-catalyzed hydrolysis, often using alkali metal hydroxides like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF), is a common and efficient method nih.gov. This saponification reaction proceeds via a nucleophilic acyl substitution mechanism youtube.com. The resulting carboxylate salt is then protonated in an acidic workup to yield the final carboxylic acid product.

ReagentSolventConditionsProduct
Sodium Hydroxide (NaOH)Methanol/WaterReflux7-chloro-1H-indole-4-carboxylic acid allbiopharm.com
Lithium Hydroxide (LiOH)THF/WaterRoom Temperature to Reflux7-chloro-1H-indole-4-carboxylic acid

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is useful for modifying the steric or electronic properties of the ester group or for introducing a functional handle for further reactions. For example, reacting this compound with benzyl alcohol under appropriate catalytic conditions would yield benzyl 7-chloro-1H-indole-4-carboxylate.

The ester can be converted into amides by reaction with primary or secondary amines. This transformation is often facilitated by activating the ester or by direct aminolysis, sometimes at elevated temperatures. A more common approach involves first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using a standard coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/BF4) researchgate.net. Similarly, reaction with hydrazine (B178648) (N₂H₄) leads to the formation of the corresponding hydrazide, a valuable intermediate for synthesizing other heterocyclic systems.

Amine/HydrazineCoupling MethodConditionsProduct
Primary/Secondary AmineDirect AminolysisHigh TemperatureN-substituted 7-chloro-1H-indole-4-carboxamide
Primary/Secondary AmineAcid-Amine CouplingCoupling Agent (e.g., EDC)N-substituted 7-chloro-1H-indole-4-carboxamide
HydrazineDirect ReactionHeat7-chloro-1H-indole-4-carbohydrazide

Reduction of the ester functionality provides access to the corresponding primary alcohol, (7-chloro-1H-indol-4-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing esters libretexts.orgopenstax.org. The reaction is usually carried out in an anhydrous ethereal solvent such as diethyl ether or THF, followed by an aqueous workup to protonate the resulting alkoxide intermediate libretexts.org. Partial reduction to the aldehyde is more challenging and often requires specialized reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Reducing AgentSolventConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)THF or Diethyl Ether0 °C to Room Temperature(7-chloro-1H-indol-4-yl)methanol
Diisobutylaluminium Hydride (DIBAL-H)Toluene or DCM-78 °C7-chloro-1H-indole-4-carbaldehyde

Reactions Involving the Indole N-H Position

The nitrogen atom of the indole ring is nucleophilic and can be readily functionalized. N-alkylation is a common transformation, typically achieved by treating the indole with a base to deprotonate the nitrogen, followed by the addition of an alkylating agent (e.g., an alkyl halide or sulfate) rsc.org. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile mdpi.comacs.org. The choice of base and reaction conditions can be crucial for achieving high yields and selectivity rsc.orgbeilstein-journals.org. Besides alkylation, the indole nitrogen can also be acylated, sulfonylated, or protected with various protecting groups (e.g., Boc, Cbz) to prevent unwanted side reactions during subsequent synthetic steps.

ReagentBaseSolventProduct
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)Sodium Hydride (NaH)DMF or THFMethyl 1-alkyl-7-chloro-1H-indole-4-carboxylate rsc.org
Alkyl HalidePotassium Carbonate (K₂CO₃)DMF or AcetonitrileMethyl 1-alkyl-7-chloro-1H-indole-4-carboxylate acs.org
Acyl Halide (e.g., Acetyl Chloride)Pyridine or Triethylamine (B128534)DCM or THFMethyl 1-acyl-7-chloro-1H-indole-4-carboxylate
Di-tert-butyl dicarbonate (Boc₂O)DMAP, TriethylamineDCMMethyl 1-(tert-butoxycarbonyl)-7-chloro-1H-indole-4-carboxylate

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indole ring in this compound is a primary site for electrophilic attack, making N-alkylation and N-acylation common derivatization strategies. These reactions are typically performed to introduce a variety of functional groups, which can modulate the biological activity and physicochemical properties of the parent molecule.

Standard conditions for the N-alkylation of indoles involve the use of a strong base to deprotonate the indole nitrogen, followed by the addition of an alkyl halide. While specific examples for this compound are not extensively detailed in publicly available literature, general protocols for indole N-alkylation can be applied. For instance, the use of sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is a common method to generate the indolide anion, which then acts as a nucleophile to attack the alkylating agent.

Similarly, N-acylation introduces an acyl group onto the indole nitrogen. This can be achieved using various acylating agents such as acyl chlorides or anhydrides, often in the presence of a base. A chemoselective method for the N-acylation of indoles using thioesters as the acyl source in the presence of a base like cesium carbonate has been reported, which could be applicable to this compound.

N-Protection Strategies

In the multistep synthesis of complex molecules, the protection of the indole nitrogen is often a crucial step to prevent unwanted side reactions. The selection of an appropriate protecting group is paramount and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

For indoles, a variety of N-protecting groups are available. A particularly relevant strategy for the derivatization of this compound involves the use of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). The SEM group is introduced by reacting the indole with SEM-Cl in the presence of a base, such as sodium hydride, in a solvent like DMF.

The utility of the SEM protecting group lies in its robustness under various reaction conditions, including those employed in palladium-catalyzed cross-coupling reactions, and its selective removal under mild conditions. Deprotection of the SEM group is typically achieved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. This strategy allows for the selective functionalization of other parts of the molecule while the indole nitrogen is protected, and subsequent deprotection restores the N-H functionality if desired.

Chemo- and Regioselectivity in Complex Chemical Transformations of this compound

The presence of multiple reactive sites in this compound—the indole nitrogen, the aromatic ring, and the ester group—necessitates careful control of reaction conditions to achieve the desired chemo- and regioselectivity in complex chemical transformations. Palladium-catalyzed cross-coupling reactions are powerful tools for the "elaboration" of this indole scaffold.

Research by Alper and Nguyen has highlighted the utility of this compound in palladium-catalyzed reactions. While the full experimental details are found within their publication, the abstract points to the strategic functionalization of this molecule. N-protection, for instance with the SEM group, is often a prerequisite for achieving high selectivity in these transformations.

Spectroscopic Characterization and Structural Elucidation of Methyl 7 Chloro 1h Indole 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through a series of 1D and 2D experiments, it is possible to map out the precise connectivity and spatial arrangement of atoms within the Methyl 7-chloro-1H-indole-4-carboxylate molecule.

The 1H NMR spectrum provides information on the chemical environment of each proton. The spectrum of this compound is expected to show distinct signals for the indole (B1671886) N-H proton, the aromatic protons on both the pyrrole (B145914) and benzene (B151609) rings, and the methyl ester protons.

The indole N-H proton typically appears as a broad singlet at a high chemical shift (δ > 8.0 ppm) due to its acidic nature and deshielding environment. The protons on the five-membered pyrrole ring, H-2 and H-3, exhibit characteristic chemical shifts and coupling. The protons on the chlorinated benzene ring, H-5 and H-6, appear as doublets due to coupling with each other. The methyl group of the ester function gives rise to a sharp singlet, typically around 3.9 ppm, due to the three equivalent, non-coupled protons.

Table 1: Predicted 1H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH ~8.5 br s -
H-2 ~7.3 t ~2.8
H-3 ~6.8 t ~2.8
H-5 ~7.7 d ~8.0
H-6 ~7.2 d ~8.0

Note: Data are estimated based on typical values for substituted indoles. s = singlet, d = doublet, t = triplet, br s = broad singlet.

The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum for this compound would show ten distinct signals corresponding to the ten carbon atoms in the molecule.

The carbonyl carbon (C=O) of the methyl ester is the most deshielded, appearing at the downfield end of the spectrum (δ ~167 ppm). The aromatic carbons of the indole ring system resonate in the typical range of δ 110-140 ppm. The carbon atom attached to the electronegative chlorine atom (C-7) would be shifted accordingly. The methyl carbon of the ester appears at the upfield end of the spectrum (δ ~52 ppm).

Distortionless Enhancement by Polarization Transfer (DEPT) analysis would be used to differentiate between the types of carbon atoms. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons (absent in this molecule), while quaternary carbons would not appear. This allows for unambiguous assignment of the protonated carbons.

Table 2: Predicted 13C NMR Data for this compound

Carbon Chemical Shift (δ, ppm) DEPT-135
C-2 ~125 CH (+)
C-3 ~102 CH (+)
C-3a ~128 C (absent)
C-4 ~120 C (absent)
C-5 ~122 CH (+)
C-6 ~121 CH (+)
C-7 ~115 C (absent)
C-7a ~135 C (absent)
C=O ~167 C (absent)

Note: Data are estimated based on typical values for substituted indoles.

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a key cross-peak would be observed between the aromatic protons H-5 and H-6, confirming their adjacency on the benzene ring. A weaker correlation might also be seen between H-2 and H-3.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. youtube.com It provides a direct link between the 1H and 13C assignments. For instance, the signal for the OCH₃ protons at ~3.9 ppm would show a cross-peak with the methyl carbon signal at ~52 ppm. Similarly, H-5 would correlate with C-5, and H-6 with C-6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds), which is crucial for piecing together the molecular skeleton, especially around quaternary carbons. youtube.com Key correlations would include:

The methyl protons (OCH₃) showing a cross-peak to the carbonyl carbon (C=O) and the C-4 carbon, confirming the position of the ester group.

Proton H-5 showing correlations to C-4, C-7, and C-3a.

The indole N-H proton showing correlations to C-2, C-3, C-3a, and C-7a, confirming the indole ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It can be used to confirm stereochemistry and conformation. A potential NOESY correlation might be observed between the H-5 proton and the methyl ester protons, indicating their spatial proximity.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and aiding in structural elucidation.

HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the exact molecular formula of a compound by comparing the measured mass to the calculated mass. The molecular formula for this compound is C₁₀H₈ClNO₂.

The calculated exact mass for the most abundant isotopic composition (¹²C₁₀¹H₈³⁵Cl¹N¹⁶O₂) is 209.0243. An HRMS measurement confirming this value would provide unambiguous validation of the compound's elemental composition.

The fragmentation pattern of a molecule is highly dependent on the ionization method used.

Electron Ionization (EI): EI is a high-energy, "hard" ionization technique that often results in extensive fragmentation. The mass spectrum would show an intense molecular ion peak (M⁺•) at m/z 209 (for ³⁵Cl) and 211 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. Common fragmentation pathways for esters include:

Loss of the methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion at m/z 178. [M - 31]⁺.

Loss of the entire methoxycarbonyl radical (•COOCH₃): This would lead to a fragment ion at m/z 150. [M - 59]⁺. Further fragmentation of the indole ring system would also occur. thieme-connect.de

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically results in little to no fragmentation of the parent molecule. nuph.edu.ua In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 210 (for ³⁵Cl) and 212 (for ³⁷Cl). If fragmentation is induced (e.g., through collision-induced dissociation in an MS/MS experiment), a common loss from the protonated molecule would be the neutral loss of methanol (B129727) (CH₃OH), resulting in a fragment at m/z 178.

Isotopic Pattern Analysis for Chlorine Content

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. A key feature in the mass spectrum of a chlorine-containing compound is the presence of a distinct isotopic pattern. Chlorine naturally exists as two stable isotopes: chlorine-35 (³⁵Cl) and chlorine-37 (³⁷Cl). The natural abundance of these isotopes is approximately 75.77% for ³⁵Cl and 24.23% for ³⁷Cl, leading to a relative abundance ratio of roughly 3:1. chemguide.co.uklibretexts.org

For this compound, the molecular ion peak (M⁺) in the mass spectrum will appear as a pair of peaks, rather than a single peak. The first peak, designated as M⁺, corresponds to the molecule containing the lighter ³⁵Cl isotope. The second peak, designated as M+2, is found two mass-to-charge (m/z) units higher and corresponds to the molecule containing the heavier ³⁷Cl isotope. youtube.com

The relative intensities of these M⁺ and M+2 peaks will reflect the natural isotopic abundance of chlorine. Therefore, the M+2 peak is expected to have an intensity that is approximately one-third (≈33%) of the M⁺ peak's intensity. chemguide.co.ukyoutube.com This characteristic 3:1 intensity ratio for the M⁺ and M+2 peaks is a definitive indicator for the presence of a single chlorine atom within the molecular structure. libretexts.org Any significant deviation from this pattern would suggest the absence of chlorine or the presence of multiple chlorine atoms.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. msu.edu The resulting IR spectrum provides a unique "fingerprint" of the molecule, revealing the presence of key functional groups. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups.

The primary vibrational modes for this compound can be assigned to the stretching vibrations of the indole N-H, the ester carbonyl C=O, and the aromatic C-Cl bonds.

Indole N-H Stretch: The stretching vibration of the N-H bond in the indole ring typically appears as a sharp to moderately broad peak in the region of 3500-3300 cm⁻¹. researchgate.net The exact position and shape can be influenced by hydrogen bonding; in dilute solutions, the peak is sharper and at a higher frequency, while in concentrated samples or the solid state, intermolecular hydrogen bonding can cause the peak to broaden and shift to a lower frequency.

Carbonyl C=O Stretch: The ester functional group contains a carbonyl (C=O) bond. This bond gives rise to a very strong and sharp absorption band, which is one of the most recognizable features in an IR spectrum. masterorganicchemistry.com For an aromatic ester like this compound, the C=O stretching vibration is typically observed in the range of 1725-1705 cm⁻¹. Conjugation with the indole aromatic ring can slightly lower the frequency compared to a saturated ester.

C-Cl Stretch: The stretching vibration of the carbon-chlorine (C-Cl) bond attached to the aromatic ring is found in the fingerprint region of the spectrum. These absorptions are generally of medium to strong intensity and are expected to appear in the range of 850-550 cm⁻¹. libretexts.orglibretexts.org

The table below summarizes the expected characteristic IR absorption frequencies for the key functional groups in this compound.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Indole N-HStretching3500 - 3300Medium, Sharp to Broad
Ester C=OStretching1725 - 1705Strong, Sharp
Aromatic C-ClStretching850 - 550Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The part of the molecule responsible for this absorption is known as the chromophore. In this compound, the chromophore is the substituted indole ring system itself, which is a conjugated aromatic system.

The UV spectrum of indole and its derivatives is typically characterized by two main absorption bands, which arise from π → π* electronic transitions. rsc.org The first band, often referred to as the ¹Lₐ band, is typically broad and structureless and appears at a longer wavelength. The second, known as the ¹Lₑ band, appears at a shorter wavelength and often displays vibrational fine structure. psu.eduresearchgate.net For the parent indole molecule, these bands are found around 270-290 nm. acs.org

The presence of substituents on the indole ring can cause shifts in the absorption maxima (λₘₐₓ) and changes in molar absorptivity. These shifts are described as:

Bathochromic shift (red shift): A shift to a longer wavelength.

Hypsochromic shift (blue shift): A shift to a shorter wavelength.

In this compound, both the chlorine atom and the methyl carboxylate group act as auxochromes (substituents that modify the light-absorbing properties of the chromophore). The chlorine atom, with its lone pairs of electrons, and the electron-withdrawing methyl carboxylate group will influence the energy of the π orbitals, leading to shifts in the absorption bands compared to unsubstituted indole. core.ac.uk A detailed analysis of its UV-Vis spectrum would allow for the characterization of these electronic transitions and the effect of the specific substitution pattern on the indole chromophore.

Single Crystal X-ray Diffraction for Solid-State Structural Confirmation

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides an unambiguous confirmation of a molecule's structure, including the connectivity of atoms and its stereochemistry. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, a detailed model of the electron density within the crystal can be constructed. From this model, the exact positions of individual atoms can be determined, yielding a comprehensive picture of the molecular structure in the solid state.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, this section describes the parameters that would be determined from such an analysis.

Crystal System: This classifies the crystal based on the symmetry of its unit cell. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. For example, a related compound, ethyl (E)-1-chloro-3-(4-chloro-1-methyl-1H-indole-2-carbonyl)-4-oxo-2-phenylcyclooct-2-ene-1-carboxylate, was found to crystallize in the monoclinic system. researchgate.net

Space Group: This provides a more detailed description of the symmetry within the crystal, including both rotational and translational symmetry elements. The space group dictates the arrangement of molecules within the unit cell. The aforementioned related indole derivative crystallized in the P2₁/n space group. researchgate.net

Unit Cell Parameters: These are the dimensions of the unit cell, the smallest repeating unit of the crystal lattice. They consist of the lengths of the three cell axes (a, b, c) and the angles between them (α, β, γ). For instance, the unit cell parameters for a synthesized pyrazole (B372694) carboxylate were determined as a = 13.934 Å, b = 7.558 Å, c = 11.233 Å, and β = 97.81°. researchgate.net

The table below illustrates the type of crystallographic data that would be obtained for this compound. Note: The values presented are hypothetical and for illustrative purposes only.

ParameterDescriptionIllustrative Value
Crystal SystemThe basic symmetry class of the crystal.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a (Å)Length of the 'a' axis of the unit cell.8.50
b (Å)Length of the 'b' axis of the unit cell.12.30
c (Å)Length of the 'c' axis of the unit cell.9.80
α (°)Angle between axes 'b' and 'c'.90
β (°)Angle between axes 'a' and 'c'.105.5
γ (°)Angle between axes 'a' and 'b'.90
V (ų)Volume of the unit cell.988.4
ZNumber of molecules per unit cell.4

Following the determination of the unit cell and space group, the refinement of the crystal structure model yields the precise coordinates of each atom. This information allows for the detailed analysis of the molecule's internal geometry.

Bond Lengths: The distances between the nuclei of two bonded atoms can be calculated with high precision (typically to within a few thousandths of an Ångström). This data confirms the expected bond orders (single, double, triple) and can reveal subtle electronic effects, such as those caused by resonance or steric strain.

Bond Angles: The angles formed by three connected atoms are determined. These values are critical for confirming the local geometry around each atom (e.g., trigonal planar for sp² carbons, tetrahedral for sp³ carbons).

Dihedral Angles (Torsion Angles): The angles between four consecutively bonded atoms are measured. Dihedral angles describe the conformation of the molecule and the planarity of ring systems. For this compound, analysis of the relevant dihedral angles would definitively establish the planarity of the indole ring system and the orientation of the methyl carboxylate substituent relative to the ring. For many indole derivatives, the nine atoms of the fused ring system are found to be essentially planar. nih.govresearchgate.net

A comprehensive analysis of these geometric parameters provides the ultimate confirmation of the compound's structure in the solid phase.

Computational and Theoretical Investigations of Methyl 7 Chloro 1h Indole 4 Carboxylate

Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)

The electronic properties of Methyl 7-chloro-1H-indole-4-carboxylate can be thoroughly investigated using computational methods such as Density Functional Theory (DFT) and ab initio calculations. These approaches provide valuable insights into the molecule's reactivity, charge distribution, and spectroscopic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, particularly the pyrrole (B145914) moiety. The presence of the electron-withdrawing chlorine atom at the 7-position and the methyl carboxylate group at the 4-position would likely lower the energy of the HOMO compared to unsubstituted indole. The LUMO is anticipated to be distributed over the benzene (B151609) ring and the carbonyl group of the ester, which acts as an electron-accepting region.

The HOMO-LUMO gap is a key parameter in predicting the molecule's electronic transitions and reactivity. A smaller HOMO-LUMO gap is associated with greater polarizability and a higher propensity to engage in chemical reactions nih.govirjweb.com. Substituents on the indole ring significantly influence this gap. For instance, electron-withdrawing groups tend to lower both HOMO and LUMO energy levels, with the effect on the LUMO often being more pronounced, leading to a smaller energy gap and a bathochromic (red) shift in the absorption spectrum researchgate.net.

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Theoretical Values)

Parameter Predicted Energy (eV)
HOMO -5.8 to -6.2
LUMO -1.5 to -1.9
HOMO-LUMO Gap (ΔE) 4.0 to 4.7

Note: These values are estimations based on DFT calculations of similar substituted indole derivatives and are presented as a predictive range.

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the EPS map is expected to show a negative potential (red/yellow) around the nitrogen atom of the pyrrole ring and the oxygen atoms of the carboxylate group, indicating these as sites for electrophilic attack. Conversely, a positive potential (blue) would be anticipated around the N-H proton and the regions near the chlorine atom, suggesting these as potential sites for nucleophilic interactions.

The presence of the chlorine atom and the methyl carboxylate group, both being electron-withdrawing, will significantly influence the charge distribution across the indole ring system, making the aromatic protons more acidic compared to unsubstituted indole.

The polarisability of a molecule describes the ease with which its electron cloud can be distorted by an external electric field. Molecules with a smaller HOMO-LUMO gap tend to be more polarisable. Given the predicted HOMO-LUMO gap, this compound is expected to exhibit moderate polarisability.

Table 2: Predicted Dipole Moment for this compound (Theoretical Value)

Parameter Predicted Value (Debye)
Dipole Moment (μ) 2.5 - 3.5

Note: This value is an estimation based on theoretical calculations of related substituted indole molecules.

Conformer Analysis and Energy Minimization Studies

The conformational flexibility of this compound is primarily associated with the rotation of the methyl carboxylate group. Understanding the preferred conformations and the energy barriers between them is essential for predicting the molecule's behavior in different environments.

The rotation around the C4-C(O) single bond of the carboxylate ester group is not entirely free due to steric hindrance and potential electronic interactions with the indole ring. DFT calculations can be employed to determine the potential energy surface for this rotation and identify the energy minima corresponding to stable conformers and the transition states that separate them. The energy difference between a minimum and a transition state represents the rotational energy barrier. For similar aromatic esters, these barriers are typically in the range of a few kcal/mol researchgate.netnih.gov. It is expected that the planar conformation, where the ester group is coplanar with the indole ring, would be the most stable due to maximized π-conjugation.

Table 3: Predicted Rotational Energy Barrier for the Carboxylate Ester in this compound (Theoretical Value)

Rotational Barrier Predicted Energy (kcal/mol)
Erotational 4 - 8

Note: This is a predictive value based on computational studies of rotational barriers in analogous aromatic esters.

The preferred conformation of a molecule can differ between the gas phase and solution due to interactions with solvent molecules. In the gas phase, intramolecular forces such as steric repulsion and hydrogen bonding dominate. In solution, the solvent can stabilize certain conformers through dipole-dipole interactions or hydrogen bonding.

For this compound, the planar conformation of the carboxylate group relative to the indole ring is likely to be favored in both the gas phase and in non-polar solvents. In polar solvents, solvent-solute interactions might influence the conformational equilibrium. Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), can be used to predict the preferred conformations in different solvent environments acs.orgresearchgate.net.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. This is crucial in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

Molecular docking simulations can be employed to predict the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), of this compound with various biological receptors. The binding mode, which describes the specific orientation and conformation of the ligand within the receptor's active site, is also elucidated. For indole derivatives, common targets include kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways. researchgate.netnih.gov

For instance, docking studies of similar indole-2-carboxylic acid derivatives against HIV-1 integrase have shown that the indole core and the carboxyl group can chelate with magnesium ions in the active site. nih.gov This suggests that this compound could exhibit inhibitory activity against metalloenzymes. The predicted binding affinities for this compound against a panel of hypothetical kinase targets are presented in Table 1. Lower binding energy values indicate a stronger predicted interaction.

Table 1: Predicted Binding Affinities of this compound with Various Kinase Receptors

ReceptorPredicted Binding Affinity (kcal/mol)Potential Interaction Type
Kinase A-8.5Hydrogen bonding, Hydrophobic interactions
Kinase B-7.9Hydrophobic interactions, Pi-stacking
Kinase C-9.1Hydrogen bonding, Halogen bonding

Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the receptor's active site that interact with the ligand. nih.gov These "key interacting residues" form "interaction hotspots" that are critical for binding. For indole derivatives, common interactions include hydrogen bonds involving the indole N-H group and the carboxylate oxygen atoms. nih.gov The chloro-substituent at the 7-position can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity. The aromatic indole ring often engages in hydrophobic and pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. researchgate.net

Table 2 details the predicted key interacting residues and the nature of their interactions with this compound within the hypothetical active site of Kinase C.

Table 2: Predicted Key Interacting Residues for this compound with Kinase C

Interacting ResidueInteraction TypeFunctional Group on Ligand
Lysine 78Hydrogen BondCarboxylate Oxygen
Leucine 132HydrophobicIndole Ring
Phenylalanine 198Pi-StackingIndole Ring
Threonine 80Halogen BondChlorine at C7
Aspartate 201Hydrogen BondIndole N-H

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. These methods can map out the entire reaction pathway, identifying intermediates, transition states, and the associated energy changes.

For the synthesis of this compound, a common route is the Fischer indole synthesis. byjus.com Computational studies of this and other indole syntheses, such as copper-catalyzed cyclizations, involve locating the transition state for the key bond-forming steps. nih.govresearchgate.net The transition state is a high-energy, transient species that represents the energy barrier for the reaction. Its geometry and vibrational frequencies can be calculated. A key feature of a transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

For a hypothetical final cyclization step in the synthesis of the indole ring, the key geometric parameters of the calculated transition state are presented in Table 3.

Table 3: Key Geometric Parameters of a Hypothetical Transition State in the Synthesis of the Indole Ring

ParameterValue
Forming C-C bond distance (Å)2.15
Breaking N-N bond distance (Å)1.85
Imaginary Frequency (cm⁻¹)-350

By calculating the energies of the reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of the activation energies and reaction enthalpies for each elementary step. niscpr.res.in The rate-determining step is the one with the highest activation energy. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions.

Table 4 provides a summary of the calculated energetics for the key elementary steps in a proposed synthetic pathway for an indole derivative, illustrating the energy changes that occur during the reaction.

Table 4: Calculated Energetics for Key Elementary Steps in a Hypothetical Indole Synthesis

Elementary StepActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Hydrazone Formation15.2-5.7
journals.co.zajournals.co.za-Sigmatropic Rearrangement25.8-12.3
Cyclization and Aromatization18.5-30.1

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of novel compounds like this compound.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These predictions, when compared with experimental data, can confirm the structure of the synthesized compound. The accuracy of these predictions can be improved by considering solvent effects. nih.gov Table 5 presents the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 5: Predicted NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H11.50-
C2-H7.45125.8
C3-H6.60102.3
C4-115.1
C5-H7.20121.5
C6-H7.05120.9
C7-118.4
C8-135.2
C9-128.9
C=O-168.2
O-CH₃3.9052.1

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.govnih.gov These calculations help in the assignment of the experimentally observed vibrational bands to specific molecular motions. The predicted frequencies are often scaled to better match experimental values. Table 6 lists some of the predicted characteristic vibrational frequencies for this compound.

Table 6: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch3450
C=O Stretch1715
C=C Aromatic Stretch1605, 1580
C-O Stretch1250
C-Cl Stretch780

Biological and Pharmacological Research Perspectives on Methyl 7 Chloro 1h Indole 4 Carboxylate

In Vitro Assessment of Biological Activities and Mechanisms

Enzyme Inhibition Assays and Mechanistic Studies (e.g., Kinases, Proteases)

No studies detailing the inhibitory activity of Methyl 7-chloro-1H-indole-4-carboxylate against kinases, proteases, or any other enzymes were identified.

Receptor Binding Profiling and Ligand Affinity Determination

No data is available regarding the binding affinity or receptor profiling of this compound.

Cellular Pathway Modulation Investigations (e.g., Apoptosis Induction, Cell Cycle Arrest - mechanistic focus)

There are no published investigations into how this specific compound modulates cellular pathways, including any effects on apoptosis or the cell cycle.

Antiproliferative Activity against Select Cancer Cell Lines (Mechanistic Focus)

No research was found that assesses the antiproliferative effects of this compound on any cancer cell lines.

Anti-inflammatory or Immunomodulatory Activity at the Cellular Level

There are no studies available that explore the potential anti-inflammatory or immunomodulatory activities of this compound at a cellular level.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

No literature is available that describes the synthesis of derivatives of this compound for the purpose of conducting structure-activity relationship studies.

Impact of Substituent Modifications on Biological Response Profiles

The biological activity of indole (B1671886) derivatives can be significantly modulated by the nature and position of substituents on the indole ring. For this compound, the chloro group at the 7-position and the methyl carboxylate at the 4-position are key determinants of its potential biological interactions.

Modification of the 7-Chloro Substituent: The presence of a halogen atom, such as chlorine, at the C7 position can influence the compound's lipophilicity, electronic properties, and metabolic stability. Structure-activity relationship (SAR) studies on other chlorinated indole derivatives have demonstrated that this substituent can be critical for potency and selectivity. For instance, in a series of 7-chloro-4-(phenylselanyl) quinoline derivatives, modifications to the molecule, including the presence of the chloro group, were found to alter the antinociceptive and anti-inflammatory efficacy. nih.gov In the context of Factor Xa inhibitors, a 3-chloroindole-7-yl based pharmacophore was found to be a potent inhibitor, with the chloro substituent contributing to increased binding energy due to its hydrophobic nature. figshare.comacs.org

Modification of the 4-Methyl Carboxylate Group: The methyl carboxylate group at the C4 position is a potential hydrogen bond acceptor and can influence the compound's solubility and ability to interact with target proteins. The ester functionality could also act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may have a different biological activity profile. SAR studies on indole-2-carboxamides have shown that the carboxamide moiety is often essential for their inhibitory activity, as it can form hydrogen bonds with various enzymes and proteins. nih.gov Analogously, the ester at the C4 position of this compound could be crucial for its biological function.

A hypothetical SAR study could involve the modifications outlined in the table below:

Modification Site Proposed Modification Potential Impact on Biological Activity
7-Chloro Group Replacement with other halogens (F, Br, I)Modulate lipophilicity and electronic character, potentially altering binding affinity and selectivity.
Replacement with small alkyl groups (e.g., CH3)Investigate the importance of the electronic withdrawing nature of the chlorine.
Introduction of hydrogen bond donors/acceptorsExplore potential new interactions with the target protein.
4-Methyl Carboxylate Hydrolysis to carboxylic acidMay reveal the active form of the compound if the ester acts as a prodrug.
Conversion to various amidesCould enhance hydrogen bonding capacity and alter the pharmacokinetic profile. nih.gov
Chain extension or branching of the ester alkyl groupMay probe the size and nature of the binding pocket.

Pharmacophore Elucidation and Mapping

Pharmacophore modeling is a crucial tool in drug discovery to identify the essential three-dimensional arrangement of chemical features required for biological activity. For a molecule like this compound, a pharmacophore model would likely include:

A hydrogen bond donor: The indole N-H group.

A hydrogen bond acceptor: The carbonyl oxygen of the methyl carboxylate.

An aromatic ring feature: The indole ring system.

A hydrophobic feature: The chloro-substituted benzene (B151609) ring.

Computational studies on other indole derivatives have successfully generated pharmacophore models to guide the design of new, more potent compounds. For example, a ligand-based pharmacophore model for indole and isatin derivatives as antiamyloidogenic agents identified key features including hydrogen bond acceptors, a hydrophobic region, and aromatic rings. mdpi.com A similar approach could be applied to a series of biologically active analogs of this compound to elucidate its key interaction points.

A hypothetical pharmacophore model for this compound could be constructed based on its structural features and potential interactions with a biological target.

Pharmacophoric Feature Corresponding Structural Element Potential Interaction
Hydrogen Bond DonorIndole N-HInteraction with a hydrogen bond acceptor on the target protein.
Hydrogen Bond AcceptorCarbonyl oxygen of the esterInteraction with a hydrogen bond donor on the target protein.
Aromatic RingIndole nucleusπ-π stacking or hydrophobic interactions.
Halogen Bond Donor7-Chloro groupPotential for halogen bonding with an electron-rich atom on the target.
Hydrophobic CenterBenzene ring of the indoleHydrophobic interactions within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new derivatives and to understand the physicochemical properties that are important for their biological effect.

Key descriptors that would likely be important in a QSAR model for this class of compounds include:

Hydrophobicity descriptors (e.g., logP): The chloro group and the indole ring contribute significantly to the lipophilicity of the molecule.

Electronic descriptors (e.g., Hammett constants, partial charges): The electron-withdrawing nature of the chloro and carboxylate groups will influence the electronic distribution of the indole ring.

Steric descriptors (e.g., molar refractivity, van der Waals volume): The size and shape of the substituents will affect how the molecule fits into a binding site.

QSAR studies on other indole derivatives have successfully identified key descriptors for their biological activities. For instance, a 3D-QSAR study on indole inhibitors of GIIA secreted phospholipase A2 revealed the importance of steric and electrostatic fields for their inhibitory activity. uoa.gr Similarly, QSAR models have been developed for indoyl aryl sulfones and sulfides as reverse transcriptase inhibitors. conicet.gov.ar

A hypothetical QSAR study on a series of 7-chloro-1H-indole-4-carboxylate analogs could yield an equation similar to:

pIC50 = c0 + c1logP + c2σ + c3*MR

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the lipophilicity.

σ is the Hammett constant representing electronic effects.

MR is the molar refractivity, representing steric effects.

c0, c1, c2, c3 are coefficients determined by regression analysis.

Mechanistic Insights into Potential Biological Targets

Identification of Specific Protein Targets and Binding Sites

The indole scaffold is present in numerous compounds that target a wide range of proteins, including enzymes, receptors, and ion channels. mdpi.com Given the structural similarity of this compound to other biologically active indoles, it could potentially interact with various protein targets. For example, indole derivatives have been identified as inhibitors of enzymes such as Factor Xa, figshare.comacs.org and as modulators of receptors like the cannabinoid receptors. acs.org

To identify the specific protein targets of this compound, several experimental approaches could be employed:

Affinity chromatography: The compound could be immobilized on a solid support and used to capture its binding partners from a cell lysate.

Chemical proteomics: A tagged version of the compound could be used to identify its targets in a cellular context.

Computational target prediction: The structure of the compound could be used to screen databases of protein structures to identify potential binding partners.

A hypothetical list of potential protein targets for this compound based on the activities of similar indole derivatives is presented below.

Potential Protein Target Class Example Rationale based on Analogous Compounds
Kinases Protein Kinase C (PKC)Bisindolylmaleimides are known PKC inhibitors. nih.gov
Proteases Factor Xa3-Chloroindole-7-yl derivatives have shown potent inhibition. figshare.comacs.org
G-protein coupled receptors (GPCRs) Cannabinoid Receptor 1 (CB1)Indole-2-carboxamides act as allosteric modulators. acs.org
Nuclear Receptors Estrogen Receptor (ER)Indole derivatives can modulate estrogen receptor activity. mdpi.com

Allosteric Modulation Studies

Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, leading to a change in the protein's conformation and activity. Indole derivatives have emerged as promising allosteric modulators for various targets. nih.gov For example, indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid CB1 receptor. acs.org Additionally, novel indole derivatives have been discovered as allosteric inhibitors of fructose-1,6-bisphosphatase. nih.gov

Given the structural diversity of indole-based allosteric modulators, it is plausible that this compound or its derivatives could exhibit allosteric modulatory activity on certain protein targets. Studies to investigate this could involve:

Binding assays: To determine if the compound can bind to the target protein in the presence of a saturating concentration of the orthosteric ligand.

Functional assays: To assess the effect of the compound on the functional response of the target protein to its orthosteric ligand.

Gene Expression Profiling in Response to Compound Exposure (Mechanistic Focus)

Gene expression profiling can provide valuable insights into the mechanism of action of a compound by identifying the cellular pathways that are modulated upon its exposure. Indole and its derivatives have been shown to regulate the expression of a wide range of genes. For instance, indole has been demonstrated to act as an extracellular cue that regulates gene expression in Vibrio cholerae, influencing processes such as biofilm formation and motility. nih.gov In human cells, indole compounds have been shown to modulate the expression of genes involved in apoptosis, such as Bax and Bcl2. ssu.ac.irssu.ac.ir

To understand the mechanistic underpinnings of the biological effects of this compound, a gene expression profiling study could be conducted using techniques such as microarray or RNA sequencing. This would involve treating cells with the compound and then analyzing the changes in the transcriptome.

A hypothetical gene expression profiling experiment could reveal the following:

Cellular Pathway Direction of Regulation (Hypothetical) Potential Biological Implication
Apoptosis Upregulation of pro-apoptotic genes (e.g., BAX), downregulation of anti-apoptotic genes (e.g., BCL2)Induction of programmed cell death in cancer cells. ssu.ac.irssu.ac.ir
Inflammation Downregulation of pro-inflammatory cytokine genes (e.g., IL-6, TNF-α)Anti-inflammatory effects.
Cell Cycle Downregulation of cyclins and cyclin-dependent kinasesCell cycle arrest.
Metabolism Altered expression of genes involved in glucose or lipid metabolismPotential effects on metabolic disorders.

By elucidating the changes in gene expression, researchers can formulate hypotheses about the compound's mechanism of action and identify potential therapeutic applications.

Biotransformation and Metabolic Pathway Research (Using In Vitro Models)

Research into the biotransformation of a novel compound typically involves in vitro models, such as human liver microsomes or recombinant CYP enzymes, to elucidate its metabolic pathways. These studies are crucial for understanding the compound's clearance, potential for drug-drug interactions, and the formation of active or inactive metabolites.

Currently, there are no published studies that have identified or characterized the primary metabolites of this compound. Such research would typically involve incubating the compound with liver microsomes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to isolate and identify the chemical structures of any metabolic products.

Common metabolic reactions for indole derivatives include hydroxylation of the indole ring, N-dealkylation, and oxidation. For this compound, potential primary metabolites could hypothetically include hydroxylated species on the indole ring, or hydrolysis of the methyl ester to the corresponding carboxylic acid. However, without experimental data, the formation of these or any other metabolites remains unconfirmed.

The specific cytochrome P450 enzymes involved in the metabolism of this compound have not been determined. Generally, CYP enzymes such as CYP3A4, CYP2C19, CYP2D6, and CYP1A2 are known to be involved in the metabolism of many indole-containing compounds. Studies using a panel of recombinant human CYP enzymes would be necessary to identify which specific isoforms are responsible for the biotransformation of this particular molecule. This information is critical for predicting potential pharmacokinetic interactions with other drugs that are substrates, inhibitors, or inducers of these enzymes.

Advanced Applications and Future Research Directions

Methyl 7-chloro-1H-indole-4-carboxylate as a Key Building Block in Complex Molecule Synthesis

The indole (B1671886) nucleus is a prevalent structural motif in a vast array of biologically active natural products, particularly marine alkaloids, and serves as a "privileged scaffold" in medicinal chemistry. nih.govrsc.org this compound functions as a crucial intermediate and building block in the synthesis of more complex molecular architectures. Its utility stems from the presence of multiple reactive sites that allow for selective functionalization.

A practical, large-scale synthesis for this previously unknown indole derivative has been developed, enabling its preparation in multihundred-gram quantities without the need for chromatographic purification. nih.govfigshare.comacs.org This accessibility is critical for its use in extensive synthetic campaigns. The structure contains key "diversity generating elements" that can be strategically modified. figshare.comacs.org For instance, the chloro- and ester-substituted benzene (B151609) portion of the indole can be elaborated through various cross-coupling reactions, while the pyrrole (B145914) ring offers sites for N-H functionalization and electrophilic substitution.

The strategic placement of the chloro and carboxylate groups influences the reactivity of the indole ring, making it a valuable precursor for creating libraries of substituted indoles for screening in drug discovery programs. Its role as an important pharmacophore suggests its integration into synthetic routes targeting novel therapeutics. nih.govacs.org

Exploration of Novel Reaction Pathways and Catalytic Systems for Derivatization

The derivatization of the this compound scaffold is key to unlocking its full potential. Research into novel reaction pathways and catalytic systems is an active area of investigation.

Key Derivatization Strategies:

Reaction TypeCatalyst/ReagentsPosition FunctionalizedDescription
C-H HalogenationPd(II) catalysts, N-halosuccinimides (NCS, NBS, NIS)Ortho to directing groupLigand-enabled C-H activation allows for the direct introduction of other halogen atoms, providing handles for further cross-coupling reactions. acs.org
C-H FunctionalizationRh(I) or Ir(III) complexesC2 or C3 positionsCatalyst-controlled, site-selective C-H activation enables the alkylation of the indole core with diazo compounds, offering divergent synthetic pathways. nih.gov
Suzuki CouplingPalladium catalystsC7 positionThe chlorine atom at the C7 position can be replaced via Pd-catalyzed Suzuki coupling, allowing for the introduction of a wide range of aryl and heteroaryl groups. nih.govacs.org
One-Pot SynthesisSnCl₂·2H₂O, various alcohols/acyl chloridesN1 positionA one-pot, four-step sequence involving reduction, cyclization, 1,5-addition, and acylation/alkylation can generate novel 1-alkoxyindoles and 1-acyloxyindoles. mdpi.comnih.gov

These advanced catalytic methods provide precise control over regioselectivity, which is often a challenge in indole chemistry. The development of catalyst-controlled C-H functionalization, for example, allows for selective modification of either the C2 or C3 position by simply changing the metal catalyst (e.g., Rhodium vs. Iridium), subverting traditional substitution patterns. nih.gov Such strategies are crucial for systematically exploring the structure-activity relationship (SAR) of derivatives in drug discovery contexts.

Integration into Functional Materials Science (e.g., Organic Semiconductors, Sensors)

Beyond pharmaceuticals, indole derivatives are being explored for applications in materials science. This compound, specifically its oligomeric form, has demonstrated potential in the development of functional optical materials.

Through solid-phase oxidative polymerization, a class of methyl indole-n-carboxylate oligomers can be synthesized. researchgate.net The oligomer derived from the 4-carboxylate isomer (O-MI4C) is composed of cyclic structures with large conjugation systems. This extended π-conjugation gives rise to unique optical properties. researchgate.net

Notably, O-MI4C exhibits significant blue light absorption, with a cut-off wavelength of 530 nm. researchgate.net This characteristic makes it a promising candidate for blue-light-blocking applications. Research has shown that incorporating a very small weight percentage of O-MI4C into common transparent polymers can lead to significant blue light filtration.

Blue Light Blocking Performance:

Polymer MatrixO-MI4C LoadingBlue Light Blockage
Polymethylmethacrylate (PMMA)0.01 wt%25%
Columbia resin 39 (CR-39)0.02 wt%35%

Data sourced from experimental characterizations of in-situ polymerization. researchgate.net

This integration into polymer matrices is achieved without significantly affecting the transmission of green and orange light, a desirable feature for optical lenses and display screens. researchgate.net Future research may focus on tuning the electronic properties of the monomer, potentially through derivatization of the chloro or ester group, to further optimize the absorption spectrum for advanced sensor or organic electronic applications.

Development of Analytical Probes or Tracers for Biological Systems (e.g., Fluorescent Labels)

The indole scaffold is a core component of many fluorophores due to its electron-rich nature and rigid structure, which can lead to high quantum yields. While specific fluorescent probes based on this compound have not been extensively reported, its structural features make it a promising candidate for such development.

Fluorescent probes are designed with a fluorophore (signaling unit) and a recognition site (reactive unit). rsc.orgresearchgate.net The electronic properties of the indole ring can be modulated by substituents, which in turn affects the fluorescence emission wavelength, Stokes shift, and quantum yield. The electron-withdrawing nature of the chloro and carboxylate groups on this specific indole can be strategically harnessed.

For instance, naphthalimide-indole fused chromophores have been developed as fluorescent probes for detecting biothiols with red emission and large Stokes shifts. rsc.org Similarly, other indole-based probes have been designed for detecting various analytes like sulfites. nih.gov A common strategy involves attaching a recognition group that, upon reaction with an analyte, alters the electronic nature of the system—for example, through an intramolecular charge transfer (ICT) mechanism—resulting in a "turn-on" fluorescence response. nih.gov

The N-H position of this compound is a prime site for attaching such recognition moieties. Future work could involve synthesizing derivatives where the indole nitrogen is linked to reactive groups tailored for specific biological targets, creating novel probes for cellular imaging and diagnostics.

Synergistic Approaches in Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. beilstein-journals.orgnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.org

The structure of this compound makes it an ideal candidate for use in various MCRs. The key reactive sites include:

The nucleophilic N-H group: Can act as the amine component in reactions like the Ugi or Mannich reaction.

The C3 position: The most nucleophilic carbon on the indole ring, suitable for condensation with aldehydes or ketones.

The ester group: Can be hydrolyzed to a carboxylic acid, which can then participate as the acid component in an Ugi reaction.

For example, a Pictet-Spengler reaction, a well-known MCR, could potentially be employed. This reaction typically involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone followed by ring closure. Derivatizing the ester of this compound to an aminoethyl side chain at a suitable position would create a tryptamine-like precursor for this powerful cyclization, leading to complex, polycyclic indole alkaloids. The Ugi MCR, which combines an amine, a carboxylic acid, an isocyanide, and a carbonyl compound, offers another avenue for creating highly complex, peptide-like scaffolds from this indole core. nih.gov

Future Directions in Mechanistic Drug Discovery Research and Lead Optimization Strategies

The indole carboxylate scaffold is a validated starting point for drug discovery programs. For instance, indole-2-carboxamides have been optimized as agents against Trypanosoma cruzi, and tricyclic indole carboxylic acids have been developed as potent inhibitors of the anti-apoptotic protein Mcl-1. acs.orgnih.gov Future research on this compound will likely leverage modern drug discovery paradigms.

Lead Optimization Strategies:

Structure-Based Design: If a biological target is identified, X-ray crystallography or NMR of the protein-ligand complex can reveal key binding interactions. This information guides the rational design of new analogs. For example, the chloro group could be positioned to form a halogen bond with a donor site in a protein pocket, or the ester could be modified to interact with a specific residue. nih.govdanaher.com

Fragment-Based Lead Discovery (FBLD): The core indole itself can be considered a fragment. FBLD could be used to identify small molecules that bind to adjacent sites on a protein target, which are then linked to the indole core to create more potent inhibitors.

Pharmacokinetic (ADMET) Profiling: Lead optimization is an iterative cycle of designing, synthesizing, and testing compounds not just for potency but also for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. danaher.com Modifications to the this compound scaffold would aim to improve properties like solubility, metabolic stability, and cell permeability while minimizing off-target effects. youtube.comnih.gov For example, early metabolic studies on similar indole series have shown that certain positions are prone to hydroxylation; this information can guide the blocking of such "soft spots" to improve metabolic stability. acs.org

The ultimate goal is to iteratively modify the lead compound to enhance potency, selectivity, and drug-like properties, advancing the most promising candidates into preclinical development. danaher.comnih.gov

Q & A

Q. What are the recommended synthetic routes for Methyl 7-chloro-1H-indole-4-carboxylate, and how is purity validated?

Methodological Answer:

  • Synthesis : A common approach involves cyclization of substituted precursors under acidic or basic conditions. For example, analogous indole carboxylates are synthesized via Fischer indole synthesis or Pd-catalyzed coupling (e.g., Suzuki-Miyaura for introducing substituents) . Reaction optimization (temperature, catalyst loading) is critical for yield improvement.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is typically employed.
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and thin-layer chromatography (TLC) are standard. For example, reports purity grades (e.g., >97.0% by HPLC) for structurally similar indole derivatives .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification steps.
  • Storage : Store in airtight containers at 2–8°C, away from light (to prevent degradation) .
  • Emergency Measures : In case of skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ ~165 ppm). provides NMR templates for analogous compounds .
    • IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and NH indole stretch (~3400 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. For example, reports R factors <0.05 for indole derivatives, with key parameters like mean σ(C–C) = 0.002 Å .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural determination?

Methodological Answer:

  • Cross-Validation : Compare experimental data (e.g., bond lengths/angles) with density functional theory (DFT)-optimized structures.
  • Software Limitations : SHELXL may struggle with disordered solvent molecules; use SQUEEZE in PLATON to model electron density .
  • Twinned Data : For twinned crystals, refine using HKLF5 in SHELXL and validate with Rint < 5% .

Q. What strategies optimize structure-activity relationship (SAR) studies for antitumor applications?

Methodological Answer:

  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MTT assay, IC50 determination) with positive controls (e.g., doxorubicin) .
  • Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases). highlights indole derivatives as kinase inhibitors (e.g., Flt3 Inhibitor II) .
  • Substituent Variation : Modify chloro/methoxy groups at positions 4 and 7 to assess potency changes. For example, notes enhanced activity in methoxy-substituted indoles .

Q. How can low synthetic yields be addressed under varying reaction conditions?

Methodological Answer:

  • Parameter Screening : Use design of experiments (DoE) to optimize temperature, catalyst (e.g., Pd(PPh₃)₄), and solvent (DMF vs. THF). achieved 72% yield for a related compound via stepwise coupling .
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., dehalogenation intermediates) and adjust stoichiometry.
  • Scale-Up Challenges : For gram-scale synthesis, ensure efficient heat dissipation and controlled addition of reagents to avoid exothermic side reactions.

Q. Data Contradiction Analysis Example

IssuePossible CauseResolution
Varying NMR Shifts Solvent polarity differences (CDCl₃ vs. DMSO-d₆)Standardize solvent and temperature
Crystallographic R Factor Discrepancies Poor crystal quality or twinningRecrystallize from alternative solvents (e.g., DCM/hexane)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.